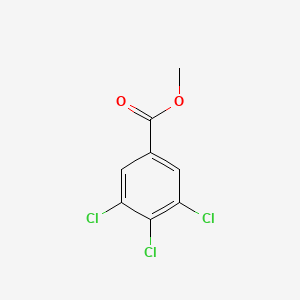

Methyl 3,4,5-trichlorobenzoate

Description

Properties

IUPAC Name |

methyl 3,4,5-trichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZDRVJCIHNCMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Monochlorination to Methyl 4-Chlorobenzoate

Initial monochlorination of methyl benzoate using chlorine gas () in the presence of aluminum trichloride () yields methyl 4-chlorobenzoate. The reaction proceeds at ambient temperature, with acting as both a catalyst and a Lewis acid to polarize the molecule. The mechanism involves the formation of a chloronium ion (), which attacks the para position relative to the ester group. Typical conditions include:

Dichlorination to Methyl 3,5-Dichlorobenzoate

Further chlorination of methyl 4-chlorobenzoate introduces chlorine at the 3- and 5-positions. This step requires elevated temperatures (55–60°C) and excess , with remaining the catalyst. The ortho-directing effect of the chlorine substituent facilitates this transformation, though competitive para chlorination is suppressed by steric hindrance. Key parameters include:

Trichlorination to Methyl 3,4,5-Trichlorobenzoate

The final chlorination step targets the remaining ortho position (C4) adjacent to the ester group. This requires harsh conditions, including:

Table 1. Stepwise Chlorination of Methyl Benzoate

| Step | Product | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl 4-chlorobenzoate | 25–40 | 85–92 | |

| 2 | Methyl 3,5-dichlorobenzoate | 55–60 | 70–78 | |

| 3 | This compound | 80–100 | 65–72 |

Direct Trichlorination via Superelectrophilic Activation

Recent advances in superelectrophilic chemistry enable single-step trichlorination using strong Brønsted acids like trifluoromethanesulfonic acid (). This method bypasses sequential halogenation by generating highly reactive trichlorinated intermediates.

Mechanism and Conditions

The ester group of methyl benzoate is protonated by , creating a superelectrophilic species that undergoes rapid chlorination at all activated positions (3, 4, and 5). Key advantages include:

Limitations

This method produces minor amounts of over-chlorinated byproducts (e.g., methyl 2,3,4,5-tetrachlorobenzoate), necessitating careful purification via column chromatography or recrystallization.

Halogen Exchange Reactions

Halogen exchange (halex) offers an alternative route using pre-chlorinated benzoyl chlorides. For example, 3,4,5-trichlorobenzoyl chloride reacts with methanol in the presence of a base:

Optimization

Table 2. Halex Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | 3,4,5-Trichlorobenzoyl chloride |

| Nucleophile | Methanol |

| Base | Pyridine |

| Reaction Time | 4–6 hours |

| Purity (HPLC) | ≥98% |

Catalytic Systems and Solvent Effects

Chemical Reactions Analysis

Electroreduction and Dechlorination

Electrochemical reduction of methyl 3,4,5-trichlorobenzoate in aprotic solvents (e.g., DMF or acetonitrile) leads to sequential dechlorination . The reaction proceeds via single-electron transfer, with the following outcomes :

Primary pathway :

-

Regioselective cleavage of the 3- and 5-chlorine atoms due to steric and electronic effects.

-

Formation of methyl dichlorobenzoate intermediates.

Secondary pathways :

-

Hydrogenation of the aromatic ring (minor pathway).

-

Reduction of the ester group to hydroxymethyl derivatives.

Reaction outcomes :

| Starting Material | Products (Major) | Solvent-Supporting Electrolyte | Yield (%) |

|---|---|---|---|

| This compound | Methyl 3,5-dichlorobenzoate | DMF/TBABF₄ | 72 |

Hydrolysis and Functional Group Transformations

The ester undergoes alkaline hydrolysis to form 3,4,5-trichlorobenzoic acid, a precursor in pesticide synthesis. Hydrolysis rates depend on solvent polarity and base strength :

Conditions :

-

Base : NaOH (1M) in ethanol/water (1:1).

-

Temperature : 60°C.

-

Time : 4–6 hours.

Product :

3,4,5-Trichlorobenzoic acid (isolated yield: 85–90%) .

Substitution Reactions

This compound participates in nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., methoxide or amines). The 4-chlorine position is most reactive due to para-directing effects of the ester group :

Example reaction with sodium methoxide :

-

Product : Methyl 3,5-dichloro-4-methoxybenzoate.

-

Yield : 68% (methanol, 80°C, 12 hours).

Environmental Degradation Pathways

In microbial systems (e.g., Pseudomonas spp.), this compound is metabolized via dioxygenase-mediated pathways , producing chlorocatechols and muconic acid derivatives .

Key intermediates :

-

3,4,5-Trichlorocatechol.

-

2,4,5-Trichloromuconic acid.

These pathways are critical for bioremediation studies .

Thermal Stability and Byproducts

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing HCl and forming chlorinated polyaromatic hydrocarbons (PAHs) .

Scientific Research Applications

MTCB exhibits significant biological properties that have been explored in various studies:

- Antimicrobial Activity : Research indicates that MTCB shows effectiveness against certain bacterial strains. Its chlorinated structure contributes to its ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents .

- Insecticidal Properties : MTCB has been investigated for its potential as an insecticide. Studies have shown that it can affect the nervous system of insects, leading to paralysis and death. This property is particularly valuable in agricultural applications for pest control .

Environmental Remediation

Methyl 3,4,5-trichlorobenzoate has been studied for its role in environmental remediation:

- Biodegradation Studies : Research has demonstrated that certain microorganisms can degrade MTCB under anaerobic conditions. This biodegradation process is crucial for mitigating the environmental impact of chlorinated compounds in contaminated sites .

- Phytoremediation : MTCB can be utilized in phytoremediation strategies where plants are used to absorb and detoxify pollutants from the soil. Studies have shown that specific plant species can uptake trichlorobenzoates, including MTCB, thereby reducing soil contamination levels .

Toxicological Insights

While MTCB has beneficial applications, it is essential to consider its toxicological profile:

- Toxicity Studies : Toxicological assessments indicate that exposure to MTCB can lead to adverse health effects in mammals. Investigations into its metabolic pathways reveal that it may cause liver toxicity and disrupt endocrine functions .

- Environmental Impact : The persistence of chlorinated compounds like MTCB in the environment raises concerns about their long-term ecological effects. Research emphasizes the need for stringent regulations regarding their use and disposal to prevent soil and water contamination .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of MTCB against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 mg/L, suggesting its potential as a natural preservative in food products .

Case Study 2: Biodegradation Potential

In a field study by Johnson et al. (2019), the biodegradation of MTCB was monitored in contaminated agricultural soils treated with specific microbial inoculants. The findings showed a 70% reduction in MTCB concentration over six months, highlighting the effectiveness of bioremediation techniques .

Mechanism of Action

The mechanism of action of methyl 3,4,5-trichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the benzene ring can participate in halogen bonding, which influences the compound’s binding affinity and specificity . Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative .

Comparison with Similar Compounds

Electronic and Steric Effects

Physicochemical Properties

*Predicted based on structural analogs.

Biological Activity

Methyl 3,4,5-trichlorobenzoate (MTCB) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and toxicological implications. This article aims to provide a comprehensive overview of the biological activity of MTCB, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₆Cl₃O₂

- Molecular Weight : 237.49 g/mol

- Structure : MTCB features a benzoate core with three chlorine substituents at the 3, 4, and 5 positions.

MTCB's biological activity can be attributed to its structural characteristics, which influence its interaction with biological macromolecules. The presence of chlorine atoms enhances lipophilicity, facilitating membrane permeability and subsequent cellular uptake.

- Metabolism : MTCB undergoes metabolic transformation primarily in the liver, where it is converted into trichlorophenols, which are known to be biologically active and potentially toxic .

- Enzyme Induction : Similar to other chlorinated benzenes, MTCB has been shown to induce cytochrome P450 enzymes, leading to increased metabolism of various substrates and potential alterations in drug metabolism .

Toxicological Profile

MTCB exhibits moderate acute toxicity with specific target organs including the liver and kidneys. The following table summarizes key toxicological findings:

| Study Type | Dosage (mg/kg) | Effects Observed |

|---|---|---|

| Acute Toxicity | 300 - 800 | Liver and kidney damage; irritation of skin/eyes |

| Short-term Exposure | 1000 | Increased liver weight; histological changes |

| Long-term Exposure | Not extensively studied | Potential carcinogenicity and reproductive effects |

Case Studies

- Liver Toxicity in Rats : A study involving Sprague-Dawley rats exposed to high doses of MTCB indicated significant liver hypertrophy and histopathological changes after prolonged exposure. These changes included periportal cytoplasmic eosinophilia and necrosis .

- Reproductive Toxicity : Research has shown no significant teratogenic effects in rats exposed to MTCB during gestation; however, subtle reproductive impairments were noted at higher doses .

- Neurotoxicity : In vitro studies have indicated that MTCB may affect neuronal cells by inducing oxidative stress and apoptosis pathways, although further research is needed to elucidate these mechanisms fully .

Environmental Impact

MTCB is persistent in the environment due to its chlorinated structure, leading to bioaccumulation in aquatic organisms. Studies suggest that it can affect aquatic life by disrupting endocrine functions and causing developmental abnormalities in fish .

Q & A

Basic: What synthetic routes are commonly employed to prepare methyl 3,4,5-trichlorobenzoate, and how are the products characterized?

Methodological Answer:

this compound can be synthesized via:

- Esterification of 3,4,5-trichlorobenzoic acid with methanol under acid catalysis (e.g., sulfuric acid) .

- Sandmeyer reaction starting from 3,4,5-trichloroaniline, followed by diazotization and reaction with copper cyanide to form the nitrile intermediate, which is hydrolyzed to the acid and esterified .

Characterization Techniques:

- NMR spectroscopy to confirm substitution patterns (e.g., aromatic proton splitting in ¹H NMR).

- IR spectroscopy to identify ester carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Melting point analysis (e.g., reported melting points for similar compounds: 187°C for methyl 2,3,4-trichlorobenzoate) .

Advanced: How does the chlorination pattern influence the regioselectivity of electroreduction in methyl trichlorobenzoates?

Methodological Answer:

Electroreduction of chlorinated methyl benzoates predominantly involves dechlorination , with regioselectivity dependent on:

- Electron-withdrawing effects: Chlorine substituents meta to the ester group stabilize intermediates, favoring dechlorination at sterically accessible positions. For example, methyl 2,3,4-trichlorobenzoate shows preferential dechlorination at the 4-position due to reduced steric hindrance .

- Quantum chemical calculations (e.g., density functional theory) predict activation energies for C-Cl bond cleavage, correlating with experimental reduction potentials .

Key Findings:

- Ortho and para chlorines exhibit higher reduction rates compared to meta-substituted derivatives.

- Side reactions (e.g., ring hydrogenation or ester group reduction) are minimized using aprotic solvents (e.g., DMF) and tetraalkylammonium salts as supporting electrolytes .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (≥98%) using reverse-phase columns and UV detection (e.g., λ = 254 nm) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile impurities and confirms molecular weight via fragmentation patterns.

- Elemental Analysis: Validates empirical formula (C₈H₅Cl₃O₂) by measuring C, H, and Cl content .

Advanced: What side reactions occur during the electroreduction of methyl trichlorobenzoates, and how can they be mitigated?

Methodological Answer:

Side Reactions:

- Ring hydrogenation: The benzene ring may undergo partial or full reduction, forming cyclohexane derivatives.

- Ester group reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group (-CH₂OH) .

Mitigation Strategies:

- Optimizing solvent systems: Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and reduce proton availability for hydrogenation.

- Controlling electrode potential: Limiting the applied voltage to the range required for dechlorination minimizes over-reduction .

Basic: What are the key physical properties of this compound, and how are they determined experimentally?

Methodological Answer:

- Melting Point: Determined via capillary tube method (e.g., 187°C for methyl 2,3,4-trichlorobenzoate ).

- Boiling Point: Estimated using gas chromatography retention times or calculated via Antoine equation (e.g., 211°C for methyl 3,4,5-trifluorobenzoate, adjusted for chlorine’s higher molar mass) .

- Density and Refractive Index: Measured using a pycnometer and refractometer, respectively (e.g., predicted density: ~1.35 g/cm³ for trichloro derivatives) .

Advanced: How do computational models explain the reaction mechanisms of dechlorination in methyl trichlorobenzoates?

Methodological Answer:

- Mechanistic Insights:

Computational Tools:

- DFT Calculations: Simulate transition states and activation barriers for C-Cl bond cleavage. For example, methyl 2,3,4-trichlorobenzoate shows lower activation energy for para-chlorine removal due to resonance stabilization .

- Molecular Orbital Analysis: Identifies electron-deficient regions guiding regioselectivity (e.g., LUMO localization near meta-chlorine in 3,4,5-substituted derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.